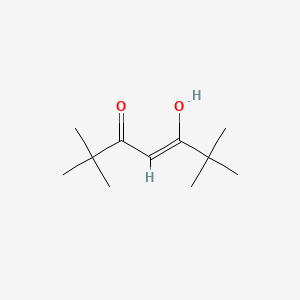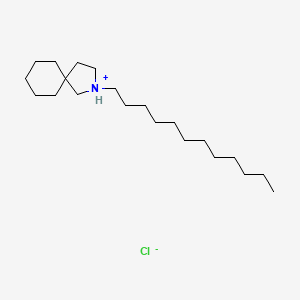
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a dioxolone ring, phenyl groups, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolone ring, the introduction of phenyl groups, and the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The phenyl and piperazine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The phenyl and piperazine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1,3-Dioxol-2-one, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
- 4-Phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one dihydrochloride
Uniqueness
Compared to similar compounds, 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride may exhibit unique properties due to the specific arrangement of its functional groups
特性
CAS番号 |
71923-00-7 |
|---|---|
分子式 |
C21H24Cl2N2O3 |
分子量 |
423.3 g/mol |
IUPAC名 |
4-phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one;dihydrochloride |
InChI |
InChI=1S/C21H22N2O3.2ClH/c24-21-25-19(20(26-21)17-7-3-1-4-8-17)11-12-22-13-15-23(16-14-22)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H |
InChIキー |
UJPXDKBMHSHDKV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)




![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)



